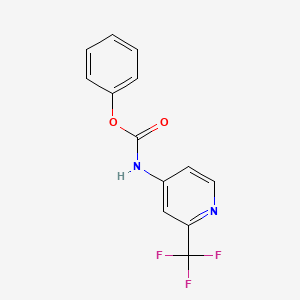

Phenyl (2-(trifluoromethyl)pyridin-4-yl)carbamate

Description

Phenyl (2-(trifluoromethyl)pyridin-4-yl)carbamate is a synthetic carbamate derivative characterized by a pyridine ring substituted with a trifluoromethyl (-CF₃) group at the 2-position and a phenyl carbamate moiety at the 4-position. Carbamates are widely studied for their pharmacological and agrochemical applications due to their stability, bioavailability, and ability to act as enzyme inhibitors or receptor modulators. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound of interest in drug discovery and materials science .

Properties

IUPAC Name |

phenyl N-[2-(trifluoromethyl)pyridin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3N2O2/c14-13(15,16)11-8-9(6-7-17-11)18-12(19)20-10-4-2-1-3-5-10/h1-8H,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDPCCSJCHVZBSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NC2=CC(=NC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20832946 | |

| Record name | Phenyl [2-(trifluoromethyl)pyridin-4-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20832946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871556-34-2 | |

| Record name | Phenyl [2-(trifluoromethyl)pyridin-4-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20832946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl (2-(trifluoromethyl)pyridin-4-yl)carbamate typically

Biological Activity

Phenyl (2-(trifluoromethyl)pyridin-4-yl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which significantly influences its biological properties. The molecular structure can be represented as follows:

This structure contributes to its lipophilicity and potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes and pathways involved in inflammatory responses and cancer progression.

- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit IKK2, a kinase involved in the NF-kB signaling pathway, which plays a critical role in inflammatory processes and cancer cell survival .

- Neuroprotective Effects : Research indicates that related carbamate derivatives can enhance neuroprotection by modulating apoptotic pathways, specifically increasing the Bcl-2/Bax ratio, which promotes cell survival under stress conditions .

- Anticancer Activity : The compound may exhibit anticancer properties through inhibition of cell proliferation in various cancer cell lines, potentially comparable to established chemotherapeutic agents .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and its analogs:

Case Studies

- Neuroprotective Study : A study on aromatic carbamates similar to this compound demonstrated significant neuroprotective effects against etoposide-induced apoptosis in human induced pluripotent stem cell-derived neurons, suggesting potential therapeutic applications in neurodegenerative diseases .

- Anticancer Evaluation : In vitro evaluations showed that derivatives of this compound exhibited notable inhibitory effects on the proliferation of cancer cell lines such as MCF-7 and A549, with IC50 values indicating strong anticancer potential .

- Inflammation and Cytokine Modulation : The compound's ability to modulate inflammatory pathways through NF-kB inhibition has been highlighted in studies focusing on airway inflammation and rheumatoid arthritis, where it was found to reduce cytokine production significantly .

Scientific Research Applications

Anticancer Activity

Phenyl (2-(trifluoromethyl)pyridin-4-yl)carbamate has been studied for its potential anticancer properties. Research indicates that compounds containing trifluoromethyl groups can enhance the activity of anticancer agents by improving their metabolic stability and bioavailability. For instance, studies have shown that similar trifluoromethyl derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting a promising avenue for further exploration in cancer therapeutics .

Anti-inflammatory Properties

Compounds with the trifluoromethyl group are known to interact with cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process. The incorporation of the trifluoromethyl moiety into phenyl carbamates has been linked to enhanced anti-inflammatory activity, making it a candidate for developing new anti-inflammatory drugs .

Case Study on Anticancer Efficacy

A study investigated the cytotoxic effects of this compound on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency compared to standard chemotherapeutic agents .

Case Study on Anti-inflammatory Activity

Another study focused on the anti-inflammatory effects of this compound in an animal model of arthritis. The administration of this compound resulted in a marked reduction in inflammatory markers and joint swelling, demonstrating its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares phenyl (2-(trifluoromethyl)pyridin-4-yl)carbamate with structurally analogous carbamates and pyridine derivatives. Key parameters include substituent effects, physicochemical properties, and synthetic methodologies.

Structural Analogues in Carbamate Chemistry

Ethyl (4-fluoro-3-(trifluoromethyl)phenyl)carbamate (EP 2 970 173 B1)

- Structure : Ethyl carbamate linked to a fluorinated phenyl ring.

- Key Differences :

- Carbamate group : Ethyl ester vs. phenyl ester in the target compound.

- Aromatic system : Phenyl vs. pyridine ring.

- Impact: The ethyl ester may confer faster metabolic hydrolysis compared to the phenyl ester, reducing bioavailability.

4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (Ferriz et al.)

- Structure : Chlorinated phenyl carbamates with alkyl chains.

- Key Differences: Substituents: Dual chlorine atoms vs. trifluoromethyl-pyridine.

Pyridine-Based Analogues

2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine Derivatives

- Structure: Bipyridine systems with amino and chloro substituents.

- Key Differences: Functional groups: Amino and chloro substituents vs. carbamate and trifluoromethyl. Applications: These derivatives are primarily antimicrobial agents, whereas carbamates are often explored for kinase inhibition or pesticidal activity .

Ethyl (7-cyano-2-((ethoxycarbonyl)amino)furo[2,3-c]pyridin-3-yl)(4-fluoro-3-(trifluoromethyl)phenyl)carbamate

Physicochemical and Pharmacokinetic Comparison

Table 1: Key Properties of Selected Compounds

| Compound | Molecular Weight | log P (HPLC) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|

| This compound | ~290 | 2.8–3.1* | 268–287* | CF₃, phenyl carbamate |

| Ethyl (4-fluoro-3-(trifluoromethyl)phenyl)carbamate | 295 | 2.5–2.7 | 255–260 | CF₃, ethyl carbamate, F |

| 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl methyl-carbamate | 466 | 3.2–3.5 | 275–280 | Cl, methyl carbamate |

| 2-Amino-4-(2-chloro-5-(4-methylphenyl)pyridin-3-yl)-1-(4-methylphenyl)pyridine | 545 | 2.9–3.3 | 280–287 | Cl, methyl, amino |

*Estimated based on structural analogs in , and 5.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for phenyl (2-(trifluoromethyl)pyridin-4-yl)carbamate, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via carbamate-forming reactions using pyridine derivatives and phenyl chloroformate. A typical protocol involves coupling 2-(trifluoromethyl)pyridin-4-amine with phenyl chloroformate in the presence of a base (e.g., triethylamine) in anhydrous solvents like 1,4-dioxane or THF at 0–25°C for 0.5–1 hour . Optimization includes controlling stoichiometry (e.g., 1.2 equivalents of chloroformate) and monitoring reaction progress via TLC or HPLC. Post-synthesis purification employs column chromatography or recrystallization. LCMS (e.g., m/z 1011 [M+H]+) and HPLC retention times (e.g., 1.01 minutes under SQD-FA05 conditions) confirm purity .

Q. Which analytical techniques are critical for characterizing this compound?

- Answer : Key techniques include:

- LCMS : To verify molecular weight and detect intermediates (e.g., m/z 1011 [M+H]+) .

- HPLC : For purity assessment using reverse-phase columns (e.g., C18) with gradients of acetonitrile/water + 0.1% TFA .

- NMR : 1H/13C NMR in deuterated solvents (e.g., CDCl3 or DMSO-d6) to confirm structural integrity, focusing on carbamate NH (~8.5 ppm) and pyridine/trifluoromethyl signals .

Q. How should this compound be stored to ensure stability?

- Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C. Avoid exposure to moisture, as carbamates hydrolyze in acidic/basic conditions. Stability studies recommend periodic HPLC checks for degradation (e.g., hydrolysis to phenyl alcohol and pyridinylamine) .

Q. What safety protocols are recommended for handling this compound?

- Answer : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid inhalation/contact; rinse exposed skin with water for 15 minutes. In case of ingestion, seek medical attention immediately. Waste must be segregated and disposed via certified hazardous waste services .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the trifluoromethylpyridine moiety during carbamate formation?

- Answer : The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the pyridine ring, facilitating nucleophilic attack by the amine. Density-functional theory (DFT) simulations reveal reduced electron density at the pyridinic nitrogen, lowering the activation energy for carbamate bond formation. Solvent polarity (e.g., THF vs. dioxane) further modulates reaction kinetics .

Q. How can researchers resolve contradictions in spectroscopic data for byproducts?

- Answer : Contradictions (e.g., unexpected LCMS peaks or NMR shifts) require orthogonal validation:

- HRMS : To distinguish isobaric impurities.

- 2D NMR (COSY, HSQC) : To assign ambiguous proton/carbon signals.

- X-ray crystallography : For structural confirmation if crystalline byproducts form .

Q. What computational methods predict the compound’s interaction with biological targets?

- Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess binding affinities to enzymes or receptors. Focus on the carbamate’s hydrogen-bonding capacity and the trifluoromethyl group’s hydrophobic interactions. DFT-based charge distribution maps guide pharmacophore modeling .

Q. How can impurity profiles be minimized during scale-up synthesis?

- Answer : Strategies include:

- Reaction Monitoring : In-situ FTIR or PAT (Process Analytical Technology) to track intermediate formation.

- Byproduct Mitigation : Use of scavengers (e.g., polymer-bound reagents) to trap unreacted phenyl chloroformate.

- Crystallization Optimization : Solvent polarity adjustments (e.g., ethyl acetate/hexane) to exclude low-polarity impurities .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis; triethylamine is preferred over pyridine for reduced toxicity .

- Analysis : Cross-validate LCMS and NMR data with reference standards from catalogs (e.g., Kanto Reagents’ pyridine derivatives) .

- Safety : Align protocols with OSHA guidelines and SDS recommendations for carbamate handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.